5-Bromo-2-(isopropoxy)pyridine-4-boronic acid
Overview
Description
5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 1451390-98-9 . It has a molecular weight of 259.9 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-isopropoxy-4-pyridinylboronic acid . The InChI code is 1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.9 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Medicinal Chemistry
The compound can be used in medicinal chemistry. Boronic acids and their derivatives are important in the synthesis of pharmaceuticals, with potential applications in drug discovery and medicinal chemistry.
Organic Synthesis
The compound can be used in organic synthesis. Boronic acids and their derivatives are versatile compounds in organic synthesis, used in reactions such as carbon–carbon bond formation and in the conversion of boron moieties into a broad range of functional groups .
Catalysis
The compound can be used in catalysis. Boronic acids and their derivatives are often used as catalysts or co-catalysts in various chemical reactions, due to their ability to form reversible covalent complexes with sugars, amines, and other organic compounds.
Synthesis of DYRK1A Inhibitors
The compound can be employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . These inhibitors have potential applications in the treatment of diseases such as Alzheimer’s and Down syndrome .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with a formally electrophilic organic group .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by the compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound’s boronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound’s boronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-2-propan-2-yloxypyridin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJONIWOYCSHBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(isopropoxy)pyridine-4-boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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